An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)benzene for Advanced Research
An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)benzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-Benzyl-4-(chloromethyl)benzene (CAS No. 14297-39-3), a versatile bifunctional reagent with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource, offering insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.
Introduction: A Molecule of Interest in Synthetic Chemistry
1-Benzyl-4-(chloromethyl)benzene is an aromatic compound featuring both a benzyl group and a reactive chloromethyl moiety. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules. The benzyl group can influence the electronic and steric properties of the molecule, while the chloromethyl group serves as a highly reactive site for nucleophilic substitution, making it an excellent precursor for introducing the 4-benzylbenzyl group into various molecular scaffolds. Its applications are particularly relevant in the field of drug discovery, where the construction of novel molecular entities is paramount.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of 1-Benzyl-4-(chloromethyl)benzene is essential for its effective use in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| CAS Number | 14297-39-3 | [1] |
| Appearance | Not specified in available data | |
| Boiling Point | 324.8 °C at 760 mmHg | [1] |
| Flash Point | 144.5 °C | [1] |
| Density | 1.102 g/cm³ | [1] |
| Solubility | Insoluble in water | [2] |
Synthesis and Purification: A Proposed Protocol
Proposed Synthesis of 1-Benzyl-4-(chloromethyl)benzene
This protocol is a generalized procedure based on established methods for chloromethylation of similar aromatic hydrocarbons. Optimization of reaction conditions would be necessary to achieve high yields and purity.
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Caption: Proposed workflow for the synthesis of 1-Benzyl-4-(chloromethyl)benzene.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend paraformaldehyde (1.1 equivalents) and anhydrous zinc chloride (0.2 equivalents) in an inert solvent such as dichloromethane.
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Addition of Reactant: Add diphenylmethane (1.0 equivalent) to the suspension.
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Chloromethylation: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C) initially, then allowed to warm to room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Benzyl-4-(chloromethyl)benzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Benzyl-4-(chloromethyl)benzene is primarily dictated by the benzylic chloride functional group. Benzylic halides are known to be significantly more reactive than their non-benzylic alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.
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Caption: Sₙ1 and Sₙ2 reaction pathways for 1-Benzyl-4-(chloromethyl)benzene.
Sₙ1 Reactivity
The Sₙ1 mechanism proceeds through a carbocation intermediate. The benzylic carbocation formed upon the departure of the chloride ion is resonance-stabilized by the delocalization of the positive charge into the adjacent aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway favorable, particularly in the presence of weak nucleophiles and polar protic solvents.
Sₙ2 Reactivity
In the presence of strong nucleophiles and polar aprotic solvents, 1-Benzyl-4-(chloromethyl)benzene can undergo substitution via an Sₙ2 mechanism. The π-system of the benzene ring can also stabilize the pentavalent transition state of the Sₙ2 reaction, contributing to its enhanced reactivity compared to simple alkyl halides.
Applications in Drug Development and Organic Synthesis
The dual reactivity of 1-Benzyl-4-(chloromethyl)benzene makes it a valuable building block for introducing the 4-benzylbenzyl moiety into a wide range of molecules. This is particularly useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While specific examples for this exact molecule are not prevalent in the searched literature, its structural motifs are found in various biologically active compounds. It can be used to alkylate a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate more complex molecular architectures.
Spectral Data for Characterization
Accurate characterization of 1-Benzyl-4-(chloromethyl)benzene is crucial for confirming its identity and purity. While specific spectral data was not found in the provided search results, the expected spectral characteristics are outlined below based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzene rings, a singlet for the benzylic methylene protons (CH₂), and a singlet for the chloromethyl protons (CH₂Cl). The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic methylene carbon, and the chloromethyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methylene groups, C=C stretching of the aromatic rings, and a C-Cl stretching vibration.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns resulting from the loss of a chlorine atom or other fragments.
Safety, Handling, and Storage
As a benzylic chloride, 1-Benzyl-4-(chloromethyl)benzene should be handled with caution due to its potential as an alkylating agent and lachrymator.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
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Inhalation: Avoid inhaling vapors or dust. In case of inhalation, move to fresh air and seek medical attention.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][4]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
1-Benzyl-4-(chloromethyl)benzene is a reactive and versatile chemical intermediate with considerable potential in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
References
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PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- TCI Chemicals.
